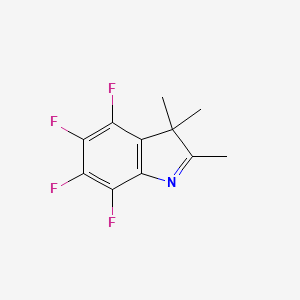
4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole is a fluorinated indole derivative with the molecular formula C11H9F4N. This compound is notable for its unique structure, which includes four fluorine atoms and three methyl groups attached to the indole core. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole typically involves the introduction of fluorine atoms into the indole structure. One common method is the fluorination of a pre-formed indole derivative using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent and efficient production. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of partially or fully reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole is largely dependent on its interaction with molecular targets. The fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-4,5-benzo-3H-Indole: Used as a dye and pharmaceutical intermediate.
2,3,3-Trimethylindolenine: Used in organic synthesis reactions.
3H-Indole, 2,3,3-trimethyl-: Another indole derivative with different substitution patterns.
Uniqueness
4,5,6,7-Tetrafluoro-2,3,3-trimethyl-3H-indole is unique due to the presence of four fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to other indole derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C11H9F4N |
|---|---|
Molecular Weight |
231.19 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H9F4N/c1-4-11(2,3)5-6(12)7(13)8(14)9(15)10(5)16-4/h1-3H3 |
InChI Key |
BZGQROXZVRCPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















